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Compound of Interest

Compound Name: 2-(1-Phenylethyl)phenol

Cat. No.: B7821210 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of o-(1-phenylethyl)phenol

Abstract
o-(1-phenylethyl)phenol, a substituted phenolic compound, holds significant interest in

synthetic chemistry and material science. This guide provides a comprehensive overview of its

core physical and chemical properties, tailored for researchers, scientists, and professionals in

drug development. We will delve into its structural characteristics, spectroscopic signatures,

and key reactivity patterns. Furthermore, this document outlines detailed, field-proven

methodologies for its analysis and characterization, emphasizing the rationale behind these

experimental choices to ensure both accuracy and reproducibility.

Compound Identification and Core Structure
o-(1-phenylethyl)phenol, also known as 2-(1-phenylethyl)phenol, belongs to the class of

phenols, characterized by a hydroxyl (-OH) group attached to a benzene ring. The "o-" (ortho)

designation indicates that the 1-phenylethyl substituent is located on the carbon atom adjacent

to the one bearing the hydroxyl group.

Systematic Identification:

IUPAC Name: 2-(1-phenylethyl)phenol

CAS Number: 2417-06-3
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Molecular Formula: C₁₄H₁₄O

Molecular Weight: 198.26 g/mol

The presence of a chiral center at the benzylic carbon of the phenylethyl group means this

compound can exist as two enantiomers, (R)- and (S)-o-(1-phenylethyl)phenol. This chirality is

a critical consideration in applications such as asymmetric synthesis and pharmaceutical

development, where stereoisomers can exhibit vastly different biological activities.

Physicochemical Properties: A Quantitative
Overview
The physical state and solubility of a compound are foundational to its handling, formulation,

and application. The following table summarizes the key physical properties of o-(1-

phenylethyl)phenol.

Property Value Source

Melting Point 56-59 °C

Boiling Point 314.9±15.0 °C at 760 mmHg

Density 1.079±0.06 g/cm³

pKa 10.51±0.10

LogP 3.86±0.30

Expert Insights:

The melting point of 56-59 °C indicates that o-(1-phenylethyl)phenol is a solid at room

temperature, simplifying its handling and weighing.

The high boiling point is characteristic of phenolic compounds, which can form intermolecular

hydrogen bonds via the hydroxyl group.

The pKa of 10.51 is slightly higher than that of phenol itself (approx. 9.95), suggesting that

the electron-donating nature of the phenylethyl substituent subtly reduces the acidity of the
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hydroxyl proton.

A LogP of 3.86 indicates a significant lipophilic character, suggesting poor solubility in water

but good solubility in nonpolar organic solvents like toluene, diethyl ether, and

dichloromethane.

Synthesis Pathway: Friedel-Crafts Alkylation
A common and efficient method for synthesizing o-(1-phenylethyl)phenol is through the acid-

catalyzed Friedel-Crafts alkylation of phenol with styrene. This electrophilic aromatic

substitution reaction leverages the high reactivity of phenol and the availability of styrene as a

starting material.

Phenol

Carbocation Intermediate
(Resonance Stabilized)

Nucleophilic Attack

Styrene

Protonation

Acid Catalyst
(e.g., H₃PO₄, Amberlyst)

o-(1-phenylethyl)phenol
+ p-isomer

Deprotonation

Fig. 1: Friedel-Crafts Alkylation Workflow
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Fig. 1: Friedel-Crafts Alkylation Workflow

Expert Insights on Synthesis: The choice of an acid catalyst is critical for controlling the

regioselectivity of this reaction. While strong Lewis acids can be used, solid acid catalysts like

Amberlyst resins are often preferred in industrial settings. They offer advantages such as
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easier separation from the reaction mixture, reduced corrosion, and the ability to be recycled,

which aligns with green chemistry principles. The reaction typically yields a mixture of ortho and

para isomers, which can be separated using column chromatography.

Analytical Characterization: Protocols and
Interpretation
Accurate characterization is essential to confirm the identity and purity of the synthesized

compound. A multi-faceted approach combining spectroscopic and chromatographic

techniques is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.

Step-by-Step Protocol for ¹H NMR Analysis:

Sample Preparation: Dissolve 5-10 mg of o-(1-phenylethyl)phenol in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Record the ¹H NMR spectrum, typically with 16-32 scans.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak (CDCl₃ at 7.26 ppm).

Expected ¹H NMR Spectral Data:

Aromatic Protons (Ar-H): Multiple signals in the range of 6.7-7.4 ppm.

Hydroxyl Proton (-OH): A broad singlet, typically around 4.5-5.5 ppm (position can vary with

concentration and temperature).

Benzylic Proton (-CH): A quartet around 4.3 ppm.

Methyl Protons (-CH₃): A doublet around 1.6 ppm.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating the compound from impurities and confirming its

molecular weight.

Step-by-Step Protocol for GC-MS Analysis:

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a

volatile organic solvent like dichloromethane or ethyl acetate.

GC Method:

Column: Use a nonpolar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 450.

Expected Results:

Gas Chromatogram: A major peak corresponding to o-(1-phenylethyl)phenol. The retention

time can be used for identification.

Mass Spectrum: The molecular ion peak [M]⁺ should be observed at m/z = 198. A prominent

fragment ion peak at m/z = 105, corresponding to the loss of the phenol group, is also

expected.
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Fig. 2: GC-MS Analytical Workflow

Safety and Handling
As with all phenolic compounds, o-(1-phenylethyl)phenol should be handled with appropriate

care in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves (nitrile or neoprene).

Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Applications and Future Directions
The unique structure of o-(1-phenylethyl)phenol makes it a valuable building block in several

areas:

Polymer Chemistry: It can be used as a monomer or chain-terminating agent in the

production of phenolic resins and polycarbonates, imparting specific thermal and mechanical

properties.
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Asymmetric Synthesis: Chiral versions of the molecule are explored as ligands in

asymmetric catalysis, where the bulky phenylethyl group can create a specific steric

environment to control the stereochemical outcome of a reaction.

Pharmaceutical Research: The phenol moiety is a common feature in many biologically

active molecules. This compound serves as a scaffold for developing new therapeutic

agents.

The continued exploration of its reactivity and the development of enantioselective syntheses

will further expand the utility of o-(1-phenylethyl)phenol in advanced materials and medicinal

chemistry.

To cite this document: BenchChem. [Physical and chemical properties of o-(1-
phenylethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7821210#physical-and-chemical-properties-of-o-1-
phenylethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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